

Cichoriin isolation and purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cichoriin

CAS No.: 531-58-8

Cat. No.: S594098

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Chemical Profile of Cichoriin

The table below summarizes the core chemical and commercial information for **cichoriin**, which is essential for its identification, handling, and experimental design.

Property	Description
Systematic Name	6-Hydroxy-2-oxo-2H-chromen-7-yl β -D-glucopyranoside [1]
Chemical Formula / MW	C ₁₅ H ₁₆ O ₉ / 340.28 g/mol [2]
CAS Registry Number	531-58-8 [3] [1] [2]
Quality/Purity	\geq 95% (HPLC) [3]
Physical Form	Off-white to beige powder [3]
Melting Point	213 - 214 °C [3]
Storage	2-8°C, sealed, away from moisture and light [3]

Analytical Methods for Identification & Quantification

A highly specific High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for quantifying **cichoriin** and related compounds in plant material [4].

- **Chromatographic Conditions:** The separation uses HPTLC silica gel F₂₅₄ plates with a mobile phase of **ethyl acetate–formic acid–acetic acid–water (8:0.2:2:1.8, v/v)** [4].
- **Detection & Derivatization:** Plates are derivatized by immersion first in **Natural Product (NP) reagent** (1 g of 2-aminodiphenylborinate in 200 mL ethyl acetate) and then in **Polyethylene Glycol (PEG) solution**, followed by documentation under **UV light at 366 nm** [4].
- **Quantification:** Image analysis with **ImageJ software** is used, with the green color channel providing the most sensitive detection (**LOD = 2 ng/band, LOQ = 6 ng/band**) [4].
- **Plant Material Analysis:** This method confirmed that leaves of **Cichorium intybus** contain the highest concentration of cichoric acid, a key phenolic acid, compared to other plant parts [4].

Documented Biological Activities & Assays

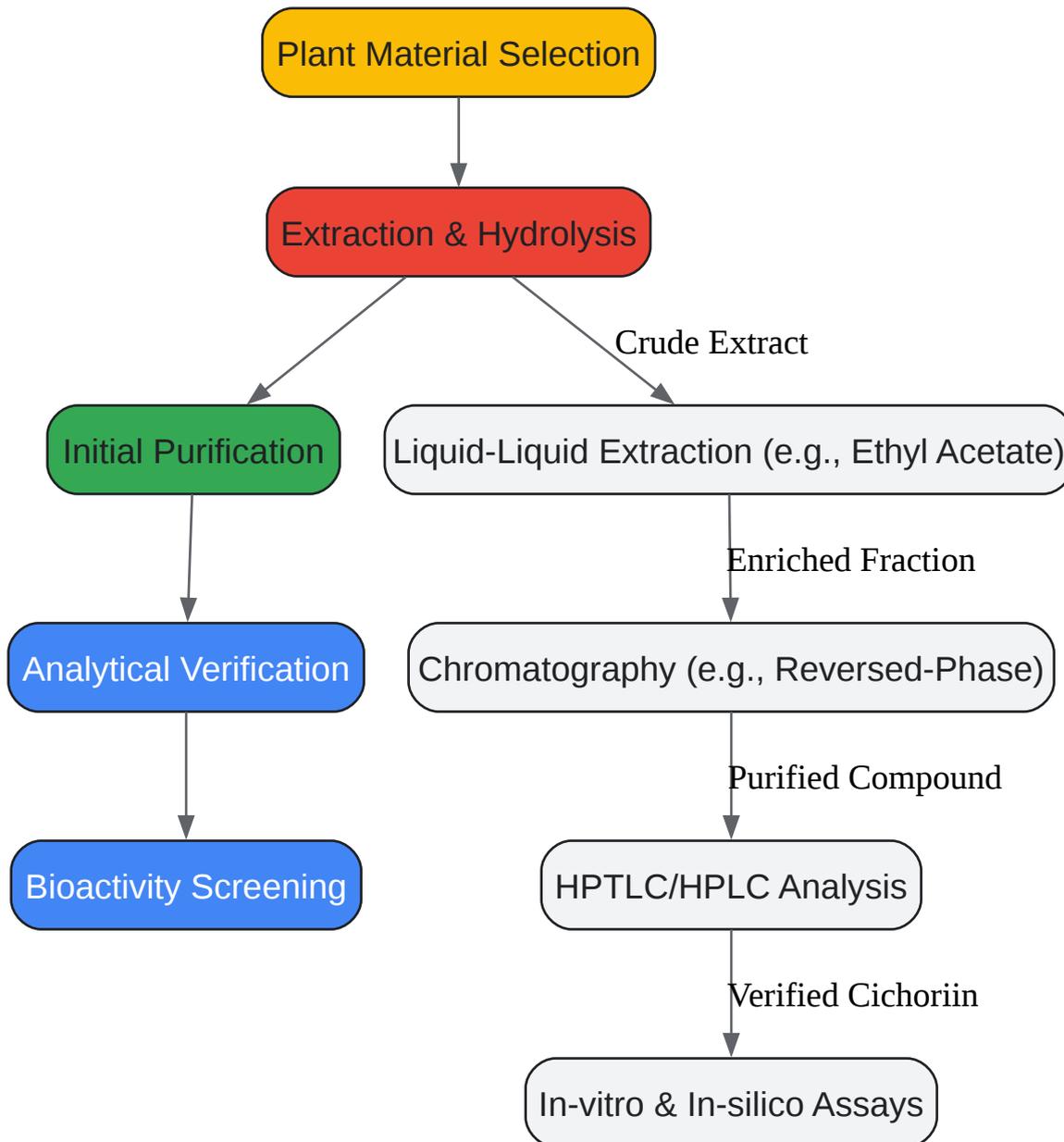
Recent studies highlight **cichoriin**'s multi-target therapeutic potential. The table below summarizes key in vitro bioactivities relevant for drug development screens.

Assay	Observed Activity / Result
Antioxidant Activity	DPPH radical scavenging: 80.71% at 100 µg/mL ; metal chelation: 74.60% at 100 µg/mL [5] [6].
Antidiabetic Activity	α-amylase inhibition: 74.55% ; α-glucosidase inhibition: 84.08% ; DPP-IV inhibition: 77.78% (all at 100 µg/mL) [5] [6].
Cytoprotective Effect	Protected H9c2 cardiomyocytes against H ₂ O ₂ -induced oxidative stress; restored SOD and CAT activities; reduced LDH release [5] [6].
Cytotoxicity & Hemocompatibility	Low cytotoxicity in H9c2 and 3T3-L1 cells (~65% viability at 100 µg/mL); high IC ₅₀ in hemolysis test (1211.37 µg/mL) [5] [6].

These activities are supported by in-silico studies indicating strong binding affinities to target proteins and a favorable drug-likeness and toxicity profile [5].

Research Workflow for Method Development

Based on the available information, the following workflow outlines the key stages in the isolation and study of **cichoriin**.



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Key Technical Considerations

For your own isolation protocol development, here are some critical points derived from the research on related compounds:

- **Source Material:** Prioritize **chicory (Cichorium intybus) leaves** as your starting material, as they are reported to be the richest source of phenolic compounds like chicoric acid [4].
- **Extraction Strategy:** Consider that conjugated forms of bioactive molecules (like glucosides and oxalates) may be present. The literature suggests that **water extraction under specific conditions (e.g., 30°C for 17 hours)** can effectively hydrolyze these conjugates to increase the yield of the desired aglycone or core structure [7].
- **Purification Pathway:** A standard downstream process after extraction involves **liquid-liquid extraction with solvents like ethyl acetate** to fractionate the crude extract, followed by a polishing step using **reversed-phase chromatography** to achieve high purity [7].

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To cite this document: Smolecule. [Cichoriin isolation and purification methods]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b594098#cichoriin-isolation-and-purification-methods>]

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